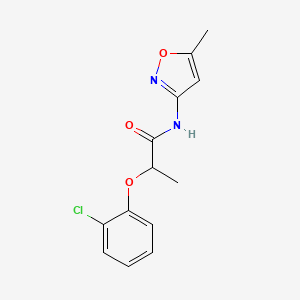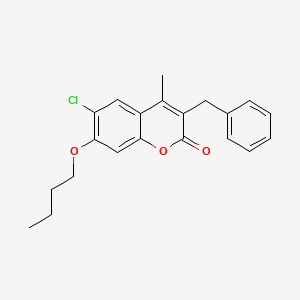![molecular formula C16H15Cl3N2O B4733514 N-[1-(4-chlorophenyl)propyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4733514.png)
N-[1-(4-chlorophenyl)propyl]-N'-(3,4-dichlorophenyl)urea
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)propyl]-N'-(3,4-dichlorophenyl)urea, commonly known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CDCP is a urea derivative that has been used as a research tool to study various physiological and biochemical processes.
Mécanisme D'action
CDCP acts as an antagonist of the voltage-gated potassium channel Kv1.3. This channel is expressed in T cells and plays a crucial role in T cell activation and proliferation. CDCP inhibits Kv1.3 channels, leading to a decrease in T cell activation and proliferation. CDCP also inhibits nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses.
Biochemical and physiological effects
CDCP has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of T cells and the secretion of cytokines, which are involved in the immune response. CDCP has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, CDCP has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CDCP has several advantages as a research tool. It is a potent and selective inhibitor of Kv1.3 channels, making it an ideal tool for studying the role of these channels in T cell activation and proliferation. CDCP is also relatively stable and can be easily synthesized in the lab. However, CDCP has some limitations as a research tool. It has poor solubility in water, which can make it difficult to use in some experimental setups. Additionally, CDCP has some toxicity, which can limit its use in certain experiments.
Orientations Futures
CDCP has several potential future directions for research. One potential area of research is the development of new drugs that target Kv1.3 channels. Kv1.3 channels have been implicated in several diseases, including autoimmune diseases and cancer. CDCP could serve as a starting point for the development of new drugs that target these channels. Another potential area of research is the development of new anti-inflammatory drugs. CDCP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that target this pathway. Finally, CDCP could be used as a tool to study the role of Kv1.3 channels in other physiological and pathological processes, including neuronal function and cardiovascular disease.
Conclusion
In conclusion, CDCP is a urea derivative that has gained significant attention in the scientific community due to its potential applications in research. It has been used as a research tool to study various physiological and biochemical processes, including the role of Kv1.3 channels in T cell activation and proliferation. CDCP has several advantages as a research tool, including its potency and selectivity. However, it also has some limitations, including poor solubility and toxicity. Future research on CDCP could lead to the development of new drugs that target Kv1.3 channels and new anti-inflammatory drugs. Additionally, CDCP could be used as a tool to study the role of Kv1.3 channels in other physiological and pathological processes.
Applications De Recherche Scientifique
CDCP has been widely used as a research tool to study various physiological and biochemical processes. It has been used to investigate the role of different ion channels in the nervous system, including voltage-gated potassium channels and nicotinic acetylcholine receptors. CDCP has also been used to study the effects of different drugs on cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O/c1-2-15(10-3-5-11(17)6-4-10)21-16(22)20-12-7-8-13(18)14(19)9-12/h3-9,15H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGOIJHKHFUVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4733439.png)
![N-cyclopentyl-2-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4733447.png)


![3-(acetylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4733457.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4733462.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733477.png)
![4-methoxy-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4733495.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)
![3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4733525.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4733546.png)
